Cas no 1869267-84-4 (2-Amino-4-methoxy-5-methylhexanoic acid)

2-Amino-4-methoxy-5-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1298739
- 2-amino-4-methoxy-5-methylhexanoic acid
- 1869267-84-4
- 2-Amino-4-methoxy-5-methylhexanoic acid
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- インチ: 1S/C8H17NO3/c1-5(2)7(12-3)4-6(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)
- InChIKey: SOMCKDMCILMIQU-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(C(=O)O)N)C(C)C
計算された属性
- せいみつぶんしりょう: 175.12084340g/mol
- どういたいしつりょう: 175.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 72.6Ų
2-Amino-4-methoxy-5-methylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298739-0.05g |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 0.05g |
$959.0 | 2023-06-06 | ||
Enamine | EN300-1298739-10.0g |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 10g |
$4914.0 | 2023-06-06 | ||
Enamine | EN300-1298739-0.1g |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 0.1g |
$1005.0 | 2023-06-06 | ||
Enamine | EN300-1298739-0.25g |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 0.25g |
$1051.0 | 2023-06-06 | ||
Enamine | EN300-1298739-5000mg |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1298739-2500mg |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1298739-500mg |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1298739-1000mg |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1298739-10000mg |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1298739-0.5g |
2-amino-4-methoxy-5-methylhexanoic acid |
1869267-84-4 | 0.5g |
$1097.0 | 2023-06-06 |
2-Amino-4-methoxy-5-methylhexanoic acid 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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2-Amino-4-methoxy-5-methylhexanoic acidに関する追加情報
Recent Advances in the Study of 2-Amino-4-methoxy-5-methylhexanoic Acid (CAS: 1869267-84-4)
2-Amino-4-methoxy-5-methylhexanoic acid (CAS: 1869267-84-4) is a non-proteinogenic amino acid derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting key advancements and their implications for the field.
Recent studies have focused on the synthesis and optimization of 2-Amino-4-methoxy-5-methylhexanoic acid, with particular emphasis on its enantioselective preparation. Researchers have developed novel catalytic methods to achieve high enantiomeric purity, which is critical for its application in chiral drug synthesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation techniques to produce the compound with over 99% enantiomeric excess, paving the way for its use in the development of stereospecific pharmaceuticals.
In addition to synthetic advancements, the biological activities of 2-Amino-4-methoxy-5-methylhexanoic acid have been extensively investigated. Preliminary in vitro and in vivo studies suggest that this compound exhibits notable neuroprotective and anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that the compound acts as a potent inhibitor of glutamate-induced excitotoxicity, a key mechanism implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore its potential as a lead compound for the development of novel neurotherapeutics.
Further research has explored the pharmacokinetic and pharmacodynamic profiles of 2-Amino-4-methoxy-5-methylhexanoic acid. A 2024 study published in Drug Metabolism and Disposition revealed that the compound exhibits favorable bioavailability and metabolic stability, with minimal off-target effects. These properties make it an attractive candidate for further preclinical development. Additionally, computational modeling studies have provided insights into its binding interactions with various biological targets, offering a foundation for structure-activity relationship (SAR) optimization.
The therapeutic potential of 2-Amino-4-methoxy-5-methylhexanoic acid extends beyond neurodegenerative diseases. Recent investigations have highlighted its role in modulating immune responses, with potential applications in autoimmune disorders and cancer immunotherapy. For example, a 2023 study in Cell Chemical Biology demonstrated that the compound can selectively inhibit the activity of specific immune checkpoint proteins, thereby enhancing T-cell-mediated antitumor responses. These findings open new avenues for its use in combination therapies for cancer treatment.
In conclusion, the growing body of research on 2-Amino-4-methoxy-5-methylhexanoic acid (CAS: 1869267-84-4) underscores its multifaceted potential in drug discovery and development. From its enantioselective synthesis to its diverse biological activities, this compound represents a promising candidate for further investigation. Future studies should focus on advancing its preclinical development, optimizing its therapeutic efficacy, and exploring its applications in combination therapies. As the field continues to evolve, this compound is poised to play a pivotal role in addressing unmet medical needs across a range of diseases.
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